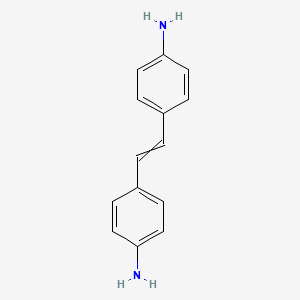
2,2':3',2''-Terpyridine
Vue d'ensemble
Description
2,2':3',2''-Terpyridine is a heterocyclic organic compound that features three pyridine rings. This compound is known for its unique structural properties and its ability to form complexes with various metals, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2':3',2''-Terpyridine typically involves the reaction of 2-bromopyridine with 2-pyridylmagnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the same Suzuki-Miyaura cross-coupling reaction. The scalability of this method makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2':3',2''-Terpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2':3',2''-Terpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2':3',2''-Terpyridine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, its complexes with ruthenium have been shown to catalyze water oxidation reactions, which are important in artificial photosynthesis .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another ligand with two pyridine rings, commonly used in coordination chemistry.
1,10-Phenanthroline: A ligand with three nitrogen atoms, similar to 2,2':3',2''-Terpyridine.
Uniqueness: this compound is unique due to its three pyridine rings, which provide a higher degree of coordination and stability in metal complexes compared to similar compounds. This makes it particularly valuable in applications requiring robust and stable metal-ligand interactions .
Propriétés
Numéro CAS |
72847-58-6 |
|---|---|
Formule moléculaire |
C15H11N3 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2,3-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-9-16-13(7-1)12-6-5-11-18-15(12)14-8-2-4-10-17-14/h1-11H |
Clé InChI |
JFJNVIPVOCESGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(N=CC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperazinyl)-](/img/structure/B8786027.png)













